molecular formula C8H13NO B3354675 3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 60651-43-6

3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B3354675
CAS RN: 60651-43-6
M. Wt: 139.19 g/mol
InChI Key: GFMKRVNZKHELSL-UHFFFAOYSA-N
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Description

3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one, commonly known as DEP, is a cyclic organic compound that has been widely used in scientific research. DEP is a versatile compound with a broad range of applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Synthesis of Pyrrolones

3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one is utilized in the synthesis of various pyrrolone derivatives. For example, Hla Ngwe et al. (1994) demonstrated the regioselective preparation of diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates, crucial for the synthesis of the C/D-rings component of phycocyanobilin (Hla Ngwe, H. Kinoshita, & K. Inomata, 1994). Similarly, Satish S. More et al. (2011) developed a novel methodology for synthesizing diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates, which are key intermediates in the synthesis of various pyrroles and pyrrolidines (Satish S. More, T. K. Mohan, Y. S. Kumar, U. K. S. Kumar, & N. Patel, 2011).

Alkylation Studies

K. Nikitin and N. P. Andryukhova (2000) explored the alkylation of 5-chloro-1,5-dihydro-2H-pyrrol-2-ones with organomagnesium or organozinc compounds, leading to the production of 5-alkyl-1,5-dihydro-2H-pyrrol-2-ones in high yields. This research opens avenues for creating diverse substituted pyrrolones (K. Nikitin & N. P. Andryukhova, 2000).

Photoreactivity and Photo-Oxidation Studies

Investigations into the photoreactivity of pyrroles have also been conducted. G. B. Quistad and D. Lightner (1971) studied the photo-oxidation of 3,4-diethylpyrrole, leading to the formation of diethylmaleimide and other derivatives. This research provides insights into the photochemical behavior of pyrroles and their derivatives (G. B. Quistad & D. Lightner, 1971).

Applications in Drug Synthesis

The compound is also an important building block in drug synthesis. S. Chavan et al. (2020) described a scalable synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a crucial component of the antidiabetic drug glimepiride. This work highlights the compound's significancein pharmaceutical applications, providing a practical and scalable approach for industrial-scale synthesis (S. Chavan, Ambaji A. Pawar, Niteen B. Patil, Appasaheb L. Kadam, & S. Shinde, 2020).

Development of Novel Compounds and Methodologies

Innovative approaches for synthesizing new pyrrolone derivatives have been explored. For instance, Mitsuru Kitamura et al. (2005) reported the synthesis of 3,4-dihydro-2H-pyrroles from γ, δ-unsaturated oximes through photochemical radical cyclization. This method signifies progress in developing efficient synthesis strategies for pyrrolone compounds (Mitsuru Kitamura, Y. Mori, & K. Narasaka, 2005).

Exploration of Pyrrolones in Organic Chemistry

The research on pyrrolones also extends to various aspects of organic chemistry. For example, the synthesis and chemistry of azolenines, involving diethyl 3,5-diaryl-3,4-dihydro-2H-pyrrole-2,2-dicarboxylates, have been extensively studied by M. P. Sammes et al. (1985). These studies contribute to a broader understanding of the chemical properties and reactivity of pyrrolones in organic synthesis (M. P. Sammes, M. W. L. Chung, & A. Katritzky, 1985).

properties

IUPAC Name

3,4-diethyl-1,2-dihydropyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-6-5-9-8(10)7(6)4-2/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMKRVNZKHELSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551559
Record name 3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60651-43-6
Record name 3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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